molecular formula C14H28O2 B14626110 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane CAS No. 58558-24-0

2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane

Cat. No.: B14626110
CAS No.: 58558-24-0
M. Wt: 228.37 g/mol
InChI Key: CHNKHOHCVSQGKC-UHFFFAOYSA-N
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Description

2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is an organic compound with the molecular formula C12H24O2. This compound is characterized by its cyclobutane ring structure, which is substituted with ethyl and dimethyl groups, as well as a diethoxyethyl side chain. It is a colorless liquid that is soluble in organic solvents and has various applications in chemical synthesis and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving ethylene and a suitable diene under high-pressure conditions.

    Introduction of Substituents: The ethyl and dimethyl groups can be introduced through alkylation reactions using appropriate alkyl halides and a strong base such as sodium hydride.

    Attachment of the Diethoxyethyl Side Chain: The diethoxyethyl group can be attached through a nucleophilic substitution reaction using diethyl ether and a suitable leaving group such as a halide.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or platinum may be used to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions can replace the diethoxyethyl group with other functional groups using reagents like sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst

    Substitution: Sodium azide (NaN3), thiols (RSH)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Azides, thiols

Scientific Research Applications

2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The diethoxyethyl group can undergo hydrolysis to form reactive intermediates that can interact with nucleophilic sites on proteins and other biomolecules. These interactions can modulate the activity of enzymes and signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2,2-diethoxyethyl)-: This compound has a similar diethoxyethyl group but differs in its aromatic benzene ring structure.

    Diethyl 2,2-diethoxyethylphosphonate: This compound contains a phosphonate group instead of a cyclobutane ring.

Uniqueness

2-(2,2-Diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane is unique due to its cyclobutane ring structure, which imparts specific steric and electronic properties. The combination of the cyclobutane ring with the diethoxyethyl side chain makes it a versatile intermediate in organic synthesis and industrial applications.

Properties

CAS No.

58558-24-0

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

IUPAC Name

2-(2,2-diethoxyethyl)-4-ethyl-1,1-dimethylcyclobutane

InChI

InChI=1S/C14H28O2/c1-6-11-9-12(14(11,4)5)10-13(15-7-2)16-8-3/h11-13H,6-10H2,1-5H3

InChI Key

CHNKHOHCVSQGKC-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1(C)C)CC(OCC)OCC

Origin of Product

United States

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